
N1-Benzyl-N2-butylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N2-butylethane-1,2-diamine typically involves the reaction of benzyl chloride with butylamine in the presence of a base, followed by the addition of ethylenediamine . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation or recrystallization to achieve high purity
Analyse Chemischer Reaktionen
Types of Reactions
N1-Benzyl-N2-butylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Can be reduced using reducing agents like lithium aluminum hydride
Substitution: Can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Corresponding N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives
Wissenschaftliche Forschungsanwendungen
N1-Benzyl-N2-butylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and drug development
Industry: Utilized in the synthesis of various chemical intermediates and products
Wirkmechanismus
The mechanism of action of N1-Benzyl-N2-butylethane-1,2-diamine involves its interaction with molecular targets through its nitrogen-donor ligands. It can form coordination complexes with metal ions, influencing various biochemical pathways and reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-butylethylenediamine
- N1-Butyl-N2-phenylmethyl-1,2-ethanediamine
Uniqueness
N1-Benzyl-N2-butylethane-1,2-diamine is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit distinct chemical reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
62730-99-8 |
|---|---|
Molekularformel |
C13H22N2 |
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
N'-benzyl-N-butylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-2-3-9-14-10-11-15-12-13-7-5-4-6-8-13/h4-8,14-15H,2-3,9-12H2,1H3 |
InChI-Schlüssel |
VPGBCOLYZXVUJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCNCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



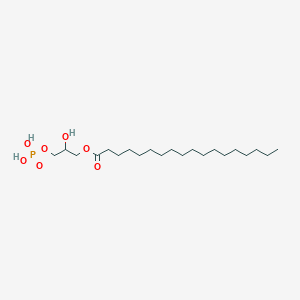
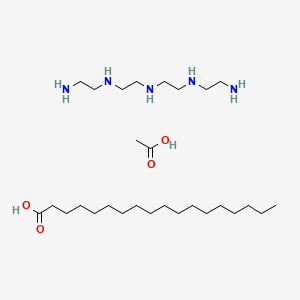

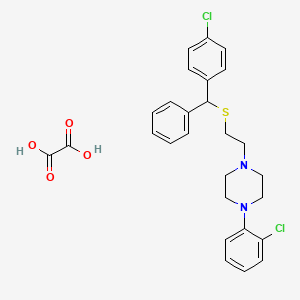
![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)

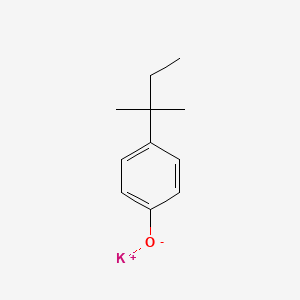

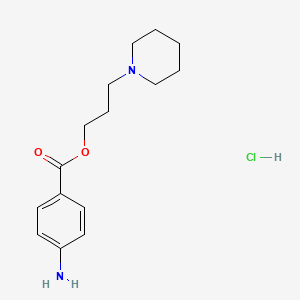


![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
